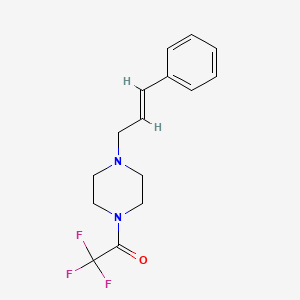
1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound, also known as TFP, belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in viral replication and cancer cell growth. This compound has also been found to modulate the immune response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high degree of purity. This compound has been extensively studied for its potential therapeutic applications, making it a suitable compound for scientific research. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activities. In addition, this compound may have off-target effects, which may complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. In addition, studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials. This compound may also be used as a lead compound for the development of new antiviral, anticancer, and anti-inflammatory drugs. Finally, this compound may be used as a tool compound to study the biological activities of piperazine derivatives.
Métodos De Síntesis
The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction yields this compound as a white crystalline solid with a high degree of purity. The synthesis of this compound has been optimized to ensure high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antiviral, antitumor, and anti-inflammatory effects. This compound has been shown to inhibit the replication of HIV-1 virus in vitro and has been suggested as a potential candidate for the development of new antiviral drugs. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Furthermore, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)20-11-9-19(10-12-20)8-4-7-13-5-2-1-3-6-13/h1-7H,8-12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLIZRVURLAONX-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)




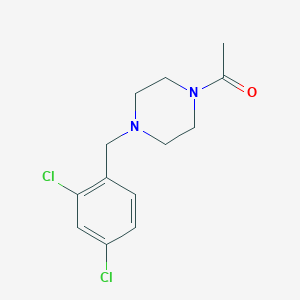
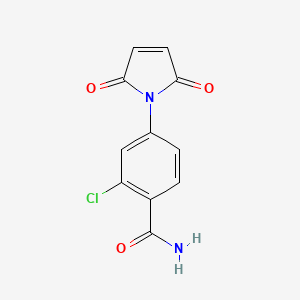
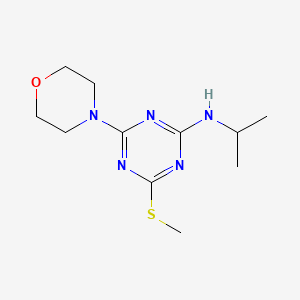
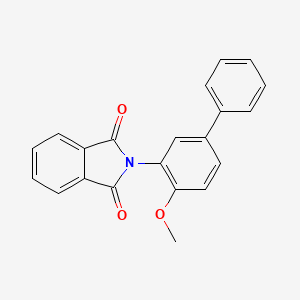
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)
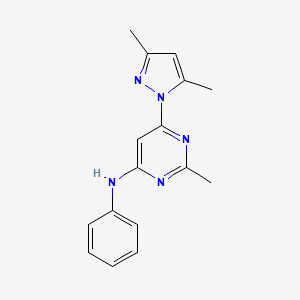
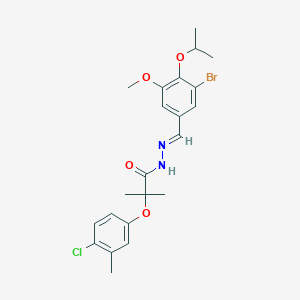
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)